3-(Benzyloxy)-4-methoxyphenol

Vue d'ensemble

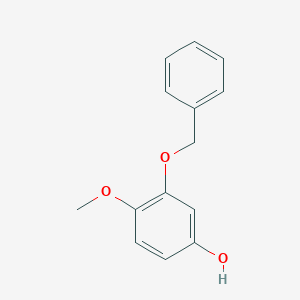

Description

3-(Benzyloxy)-4-methoxyphenol is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 3-position and a methoxy group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methoxyphenol typically involves the reaction of 4-methoxyphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group in 3-(Benzyloxy)-4-methoxyphenol is susceptible to oxidation. Common oxidizing agents convert this group into quinones, which are useful intermediates in organic synthesis.

Key Reagents and Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

Products :

-

Primary oxidation yields 3-(Benzyloxy)-4-methoxy-1,2-benzoquinone .

-

Prolonged oxidation may lead to cleavage of the benzyl ether, forming 4-methoxycatechol derivatives.

Reduction Reactions

The benzyloxy group undergoes selective reduction, typically via catalytic hydrogenation:

Key Reagents and Conditions :

Products :

-

Reduction of the benzyl ether yields 4-methoxyphenol (also known as mequinol) .

-

Complete hydrogenation of the aromatic ring is not observed under standard conditions.

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution. The methoxy group directs incoming electrophiles to the ortho/para positions relative to itself, while the benzyloxy group influences steric accessibility.

Common Reactions :

Regioselectivity :

Cleavage of the Benzyl Ether

The benzyloxy group can be removed under acidic or reductive conditions:

Methods :

-

Hydrogenolysis : Pd/C and H₂ in ethanol (quantitative yield of 4-methoxyphenol) .

-

Acidic Hydrolysis : HCl in dioxane/water (requires harsh conditions due to steric hindrance) .

Comparative Reactivity Analysis

The table below contrasts the reactivity of this compound with structurally related compounds:

| Compound | Oxidation Susceptibility | Reduction Ease | EAS Reactivity |

|---|---|---|---|

| This compound | High (phenolic OH) | Moderate | High (para-directing) |

| 4-Methoxyphenol | Very High | Low | Moderate |

| 3-Benzyloxyphenol | Moderate | High (benzyl ether) | Low (ortho-blocked) |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Benzyloxy)-4-methoxyphenol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in neurodegenerative diseases and cancer treatment.

Drug Development

Research indicates that compounds bearing the benzyloxy substituent exhibit significant biological activity. For instance, studies have demonstrated that derivatives of this compound can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro evaluations showed that specific derivatives exhibited IC50 values ranging from 1.96 μM to 15.8 μM against MAO-B, indicating their potential as drug candidates .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 9a | 2.73 | MAO-B Inhibitor |

| Compound 10a | 1.96 | MAO-B Inhibitor |

| Compound 11a | 15.8 | Moderate MAO-B Inhibitor |

Anti-Cancer Activity

A derivative known as BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran) has shown promising anti-metastatic effects in hepatocellular carcinoma (HCC). Studies revealed that BMBF inhibited cell proliferation and migration in Huh7 cells, a human liver cancer cell line, by modulating the expression of proteins associated with epithelial–mesenchymal transition (EMT) and metastasis .

Material Science

In addition to its medicinal applications, this compound is utilized in the development of functional materials.

Organic Light-Emitting Diodes (OLEDs)

The compound's structural features make it suitable for incorporation into organic light-emitting diodes (OLEDs). Its ability to form stable complexes with other organic molecules enhances the efficiency of light emission in OLED applications.

Fluorescent Probes

Research has also explored the use of this compound in creating fluorescent probes for bioimaging applications. The unique optical properties of derivatives allow for targeted imaging of biological processes within living cells.

Analytical Chemistry

This compound is employed in various spectroscopic and chromatographic techniques for analytical purposes.

Spectroscopic Techniques

Analytical chemists utilize this compound to identify and quantify complex mixtures through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct spectral properties facilitate the analysis of biological samples and environmental pollutants .

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)-4-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The compound may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.

Comparaison Avec Des Composés Similaires

4-Methoxyphenol: Lacks the benzyloxy group, making it less hydrophobic.

3-Benzyloxyphenol: Lacks the methoxy group, affecting its reactivity and solubility.

4-Benzyloxy-3-methylphenol: Contains a methyl group instead of a methoxy group, altering its chemical properties.

Uniqueness: 3-(Benzyloxy)-4-methoxyphenol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and physical properties

Activité Biologique

3-(Benzyloxy)-4-methoxyphenol, also known as a derivative of phenolic compounds, has gained attention in recent years for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by diverse research findings and data.

- Molecular Formula : C16H18O3

- Molecular Weight : Approximately 270.31 g/mol

- Structure : The compound consists of a methoxy group and a benzyloxy group attached to a phenolic ring, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit strong antioxidant properties. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals, which can prevent oxidative stress-related damage in cells.

- Study Findings : A study demonstrated that the compound showed significant radical scavenging activity in vitro, suggesting its potential use as an antioxidant agent in food and pharmaceutical applications .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been explored through various assays. Inflammatory markers such as TNF-α and IL-6 are often measured to assess the compound's efficacy.

- Research Insight : In cellular models, treatment with this compound reduced the expression levels of pro-inflammatory cytokines, indicating its potential role in managing inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis.

- Case Study : In a study involving breast cancer cell lines, the compound was shown to significantly decrease cell viability and promote apoptotic pathways. The IC50 value was determined to be around 25 µM after 48 hours of treatment .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is crucial in regulating inflammation and immune responses.

- Induction of Apoptosis : It appears to activate caspase-dependent pathways leading to programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine | C16H20N2O2 | Potential psychoactive properties |

| 4-Methoxyphenol | C8H10O2 | Antioxidant and antimicrobial |

| 3-Benzyloxyaniline | C13H13NO | Antioxidant and anti-inflammatory |

These comparisons highlight how structural variations can influence biological activity significantly.

Propriétés

IUPAC Name |

4-methoxy-3-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYAGMJZETTWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60543105 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-19-0 | |

| Record name | 3-(Benzyloxy)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60543105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.